molecular formula C24H20N2O2 B2564956 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one CAS No. 892292-86-3

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B2564956
CAS No.: 892292-86-3
M. Wt: 368.436
InChI Key: RZJJVNVMVFFBMU-UHFFFAOYSA-N
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Description

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a naphthyridine core substituted with benzyl, methyl, and methylbenzoyl groups. Compounds in this family are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: Starting from a suitable pyridine derivative, the naphthyridine core can be constructed through cyclization reactions.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: Methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one depends on its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one: Lacks the 7-methyl group.

    1-benzyl-7-methyl-1,8-naphthyridin-4(1H)-one: Lacks the 3-(4-methylbenzoyl) group.

    7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one: Lacks the benzyl group.

Uniqueness

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methylbenzoyl groups may enhance its ability to interact with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-16-8-11-19(12-9-16)22(27)21-15-26(14-18-6-4-3-5-7-18)24-20(23(21)28)13-10-17(2)25-24/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJJVNVMVFFBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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